molecular formula C9H12N2O B2664057 2-Methoxy-5-methylbenzenecarboximidamide CAS No. 1260759-37-2

2-Methoxy-5-methylbenzenecarboximidamide

Cat. No.: B2664057
CAS No.: 1260759-37-2
M. Wt: 164.208
InChI Key: YBTGAPAQBDWSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-methylbenzenecarboximidamide is a chemical compound intended for research and development use only. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Carboximidamide-functionalized compounds are of significant interest in medicinal chemistry and drug discovery. The carboximidamide group is a key pharmacophore in various bioactive molecules and can serve as a versatile synthetic intermediate for the construction of nitrogen-containing heterocycles, such as pyrimidines and purines, which are core structures in many pharmaceuticals . The methoxy (OCH3) group is a common feature in approved drugs and bioactive molecules. It can influence a compound's properties by acting as a hydrogen bond acceptor, modulating electron distribution within the molecule as a weak electron-donating group, and contributing to metabolic stability . The specific substitution pattern of the methoxy and methyl groups on the benzene ring in this compound may be investigated for its effects on solubility, target binding affinity, and overall pharmacokinetic profile. Researchers can leverage this benzenecarboximidamide as a building block in synthesizing novel compounds for screening against various biological targets, particularly in developing kinase inhibitors, antimicrobials, and anticancer agents.

Properties

IUPAC Name

2-methoxy-5-methylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTGAPAQBDWSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylbenzenecarboximidamide typically involves the reaction of 2-methoxy-5-methylbenzonitrile with ammonia or an amine under specific conditions. The reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitrile group to the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Methoxy-5-methylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methoxy-5-methylbenzenecarboximidamide exerts its effects depends on its interaction with molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and others, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Properties/Applications
2-Methoxy-5-methylbenzenecarboximidamide Benzene 2-Methoxy, 5-methyl, carboximidamide Amidine (-C(=NH)NH₂), ether (-OCH₃) Basicity, hydrogen bonding capability
2-Mercapto-5-benzimidazolecarboxylic Acid Benzimidazole 2-Thioxo (S), 5-carboxylic acid Thiol (-SH), carboxylic acid (-COOH) Chelation, solubility in polar solvents
2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride Benzimidazole (salt) 2-Methyl, 5-carboxylic acid, hydrochloride Carboxylic acid (-COOH), hydrochloride salt Enhanced solubility, salt stability

Functional Group Analysis

  • Carboximidamide vs. Carboxylic Acid/Thiol :
    The amidine group in this compound confers basicity (pKa ~11–12 for amidines) , enabling salt formation and interactions with acidic residues in biological systems. In contrast, the carboxylic acid (-COOH) groups in the benzimidazole derivatives ( and ) enhance water solubility and acidity (pKa ~4–5), favoring ionic interactions or chelation with metal ions .

  • Methoxy vs. The thioxo (-S-) group in 2-Mercapto-5-benzimidazolecarboxylic Acid () may participate in redox reactions or coordinate with transition metals . The methyl group in ’s compound contributes to hydrophobicity and steric effects.

Physicochemical Properties

  • Solubility :
    The hydrochloride salt in ’s compound increases aqueous solubility compared to the neutral amidine or carboxylic acid forms. The amidine group in the target compound may require acidic conditions for protonation and solubility enhancement.

  • Stability : Amidines are generally stable under basic conditions but may hydrolyze in strong acids. The thiol group in ’s compound is prone to oxidation, forming disulfide bonds, which could limit shelf life .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 2-Methoxy-5-methylbenzenecarboximidamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves amidoximation of precursor nitriles or coupling reactions with methoxy- and methyl-substituted aromatic intermediates. Key reagents include hydroxylamine hydrochloride for amidoxime formation and catalysts like palladium for cross-coupling reactions. Solvents such as dichloromethane or ethanol under reflux (60–80°C) are critical for optimal yields. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Resolves methoxy (-OCH₃) and methyl (-CH₃) substituents, with typical δ ~3.8–4.0 ppm (OCH₃) and δ ~2.3–2.5 ppm (CH₃) in CDCl₃ .
  • FT-IR : Confirms amidine (C=N) stretches at ~1640–1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₃N₂O₂: 209.0926) .

Q. What in vitro assays are used to screen biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can tautomeric equilibria in this compound derivatives complicate NMR interpretation?

  • Methodological Answer : Tautomerism between amidine and imino forms causes signal splitting. Strategies include:

  • Variable-Temperature NMR : Cooling to -40°C slows equilibria, resolving distinct peaks .
  • Computational Modeling (DFT) : Predicts dominant tautomers using Gibbs free energy comparisons .
  • Isotopic Labeling : 15N-labeled analogs simplify assignment .

Q. What strategies minimize byproducts during amidoxime synthesis?

  • Methodological Answer :

  • pH Control : Maintain pH 7–8 with ammonium acetate to prevent hydroxylamine decomposition .
  • Stoichiometric Precision : Use 1.2 equivalents of NH₂OH·HCl to avoid excess reagent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target amidoxime .

Q. How do methoxy and methyl substituents influence electrophilic aromatic substitution (EAS) reactivity?

  • Methodological Answer :

  • Steric Effects : The methyl group at position 5 hinders ortho/para attack, directing EAS to position 3 .
  • Electronic Effects : Methoxy (-OCH₃) is strongly activating (ortho/para-directing), but the amidine group (-C(=NH)NH₂) can deactivate the ring. Competitive directing requires computational analysis (e.g., Fukui indices) .

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer :

  • ADMET Predictors : Software like SwissADME estimates CYP450 metabolism sites (e.g., demethylation of OCH₃) .
  • In Vitro Models : Liver microsomes or hepatocytes identify phase I/II metabolites via LC-MS/MS .

Q. How can crystallography resolve discrepancies in reported X-ray structures of analogs?

  • Methodological Answer :

  • High-Resolution XRD : Resolves methyl/methoxy orientation with <0.01 Å precision.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding with amidine) .

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